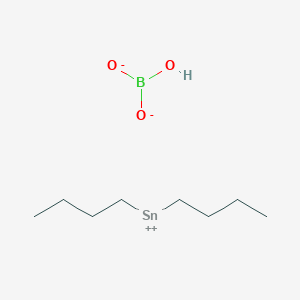

Dibutyltin hydrogen borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibutyltin hydrogen borate is a chemical compound with the molecular formula C8H20BO2Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dibutylzinn-Wasserstoffborat umfasst typischerweise die Reaktion von Dibutylzinnoxid mit Borsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die allgemeine Reaktion kann wie folgt dargestellt werden:

(C4H9)2SnO+H3BO3→(C4H9)2SnBO2H+H2O

Diese Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Toluol bei erhöhten Temperaturen durchgeführt, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dibutylzinn-Wasserstoffborat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken sorgt für eine effiziente Produktion von hochwertigem Dibutylzinn-Wasserstoffborat .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dibutylzinn-Wasserstoffborat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Dibutylzinnoxid und Borsäure zu bilden.

Reduktion: Reduktionsreaktionen können Dibutylzinn-Wasserstoffborat zu Dibutylzinnhydrid umwandeln.

Substitution: Die Wasserstoffboratgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene organische Reagenzien können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Oxidation: Dibutylzinnoxid und Borsäure.

Reduktion: Dibutylzinnhydrid.

Substitution: Verschiedene Organozinnverbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Dibutylzinn-Wasserstoffborat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Katalysator in der organischen Synthese und Polymerisationsreaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und ihre Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es wird geforscht, ob es in der Zukunft in Medikamententrägersystemen und als antimikrobielles Mittel eingesetzt werden kann.

Wirkmechanismus

Der Wirkmechanismus von Dibutylzinn-Wasserstoffborat umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Proteinen und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Boratgruppe der Verbindung kann Komplexe mit Biomolekülen bilden, die ihre Funktion und Stabilität beeinflussen. In industriellen Anwendungen werden seine katalytischen Eigenschaften auf das Zinnzentrum zurückgeführt, das verschiedene chemische Umwandlungen erleichtern kann .

Wirkmechanismus

The mechanism of action of dibutyltin hydrogen borate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s borate group can form complexes with biomolecules, affecting their function and stability. In industrial applications, its catalytic properties are attributed to the tin center, which can facilitate various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Dibutylzinnoxid

- Dibutylzinnchlorid

- Dioctylzinnoxid

- Dioctylzinnchlorid

Einzigartigkeit

Dibutylzinn-Wasserstoffborat ist einzigartig aufgrund seiner Boratgruppe, die im Vergleich zu anderen Organozinnverbindungen besondere chemische Eigenschaften verleiht. Diese Einzigartigkeit macht es in bestimmten Anwendungen wertvoll, bei denen eine Boratfunktionalität gewünscht ist .

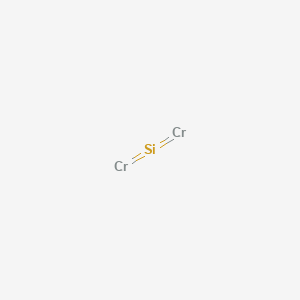

Eigenschaften

CAS-Nummer |

75113-37-0 |

|---|---|

Molekularformel |

C8H19BO3Sn |

Molekulargewicht |

292.76 g/mol |

IUPAC-Name |

dibutyltin(2+);hydrogen borate |

InChI |

InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2 |

InChI-Schlüssel |

WGSHSRLSNBIFSC-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)([O-])[O-].CCCC[Sn+2]CCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.